molecular formula C18H25N3O2 B2655926 tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate CAS No. 1823424-40-3

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate

Cat. No.: B2655926
CAS No.: 1823424-40-3
M. Wt: 315.417
InChI Key: COYPYNWIADPWOZ-UHFFFAOYSA-N
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Description

Tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate, also known as BTCP, is a chemical compound that has been of great interest in recent years due to its potential applications in various fields of research and industry. It has a CAS Number of 1823424-40-3 .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 1-benzyl-4-cyanopiperidin-4-ylcarbamate . The InChI code is 1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) . The molecular weight is 315.42 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the sources I found.

Scientific Research Applications

Metalation and Alkylation Applications

The tert-butyl carbamate derivatives of readily available aminomethyltrialkylsilanes, including tert-butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate, have been investigated for their potential to undergo metalation between nitrogen and silicon. This process is followed by a reaction with an electrophile, where metalation is found to be rapid and the subsequent reaction with a variety of electrophiles proceeds efficiently. This approach can be used to prepare α-functionalized α-amino silanes, offering a pathway for synthesizing complex molecules for research applications (Sieburth, Somers, & O'hare, 1996).

Fluorescent Sensory Materials

This compound derivatives have been used to construct strong blue emissive nanofibers. These nanofibers have shown potential for the detection of volatile acid vapors, making them valuable for the development of fluorescent sensory materials. The tert-butyl moiety plays a crucial role in gel formation, which is essential for the assembly of molecules into a lamellar structure in the gel state. This structure facilitates the efficient exciton migration in nanofibers, suggesting that such organogelation of π-gelators could be a facile method for generating efficient chemosensors (Sun et al., 2015).

Hydrogen Bond Interactions

The study of two carbamate derivatives, including this compound, has highlighted the role of strong and weak hydrogen bonds in the assembly of molecules. This interplay of hydrogen bonds forms three-dimensional architectures crucial for understanding molecular interactions and designing novel materials. The analysis through Hirshfeld surfaces and 2D fingerprint plots has provided insights into the nature of these interactions, contributing to the field of crystallography and material science (Das et al., 2016).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s always important to handle chemical compounds with appropriate safety measures.

Properties

IUPAC Name

tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPYNWIADPWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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